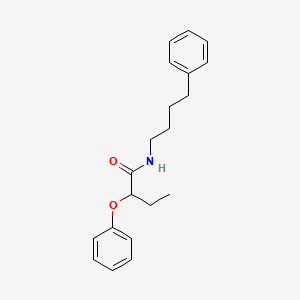

2-phenoxy-N-(4-phenylbutyl)butanamide

Description

2-Phenoxy-N-(4-phenylbutyl)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the C2 position and a 4-phenylbutyl moiety attached to the nitrogen atom. The molecular formula is inferred as C₂₀H₂₃NO₂ (molecular weight: 309.41 g/mol), based on structural analogs like 2-phenoxy-N-(4-phenylbutyl)acetamide (C₁₈H₂₁NO₂, MW: 283.37 g/mol) .

Properties

IUPAC Name |

2-phenoxy-N-(4-phenylbutyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-2-19(23-18-14-7-4-8-15-18)20(22)21-16-10-9-13-17-11-5-3-6-12-17/h3-8,11-12,14-15,19H,2,9-10,13,16H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQRRMKXMRDJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCCCCC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(4-phenylbutyl)butanamide typically involves the following steps:

Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction between phenol and an appropriate alkyl halide.

Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with a butyl halide in the presence of a Lewis acid catalyst.

Amidation Reaction: The final step involves the reaction of the phenoxy and phenylbutyl intermediates with butanoyl chloride in the presence of a base to form the desired butanamide.

Industrial Production Methods

Industrial production of 2-phenoxy-N-(4-phenylbutyl)butanamide may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Ensuring the purity and availability of phenol, benzene, butyl halide, and butanoyl chloride.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

Purification: Using techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(4-phenylbutyl)butanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation Products: Phenol derivatives and carboxylic acids.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted phenyl and phenoxy derivatives.

Scientific Research Applications

2-phenoxy-N-(4-phenylbutyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(4-phenylbutyl)butanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Structural Variations and Bioactivity: The thiazole-containing analog () exhibited 100% PDE5 inhibition, attributed to its electrostatic and shape similarity to sildenafil . In contrast, oxazolone carboxamides () lack reported PDE5 activity but share the N-(4-phenylbutyl) group, suggesting scaffold versatility for diverse targets. Fluorine substitution (e.g., 4-fluorophenoxy in ) may enhance metabolic stability and binding affinity due to increased electronegativity and reduced steric hindrance .

Synthesis Efficiency :

- The acetamide analog () achieved a 75% yield, higher than fluorinated oxazole derivatives (54% for compound 31 in ), likely due to simpler reaction pathways .

Pharmacological Implications: 4-Methoxybutyrylfentanyl (), though structurally distinct, highlights the role of aryl and amide groups in opioid receptor binding, suggesting that 2-phenoxy-N-(4-phenylbutyl)butanamide’s phenoxy and phenylbutyl motifs could similarly modulate receptor interactions .

Molecular Docking and Structure-Activity Relationships (SAR)

- PDE5 Inhibition : Compounds with planar aromatic systems (e.g., thiazole or oxazole rings) and flexible alkyl chains (e.g., 4-phenylbutyl) demonstrated optimal docking into PDE5’s catalytic site, mimicking sildenafil’s binding mode .

- Amide Chain Length : Butanamide derivatives (4 carbons) may offer better hydrophobic interactions than acetamides (2 carbons), as seen in fentanyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.